molecular formula C11H11BrO2 B3392175 2-Bromo-1-[3-(cyclopropyloxy)phenyl]ethanone CAS No. 863654-22-2

2-Bromo-1-[3-(cyclopropyloxy)phenyl]ethanone

Cat. No.: B3392175
CAS No.: 863654-22-2
M. Wt: 255.11 g/mol
InChI Key: HXUVHTKSOJKDHY-UHFFFAOYSA-N
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Description

2-Bromo-1-[3-(cyclopropyloxy)phenyl]ethanone is an organic compound with the molecular formula C11H11BrO2. It is a brominated ethanone derivative featuring a cyclopropyloxy group attached to a phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-[3-(cyclopropyloxy)phenyl]ethanone typically involves the bromination of 1-[3-(cyclopropyloxy)phenyl]ethanone. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dichloromethane or acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and brominating agent concentration, to achieve high yields and purity. Continuous flow reactors and automated systems could be employed to enhance efficiency and safety in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-[3-(cyclopropyloxy)phenyl]ethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Bromo-1-[3-(cyclopropyloxy)phenyl]ethanone has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Bromo-1-[3-(cyclopropyloxy)phenyl]ethanone depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator. The bromine atom and the cyclopropyloxy group can interact with the active site of enzymes or binding sites of receptors, leading to inhibition or modulation of their activity. The exact molecular targets and pathways involved would vary based on the specific biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-1-[3-(cyclopropyloxy)phenyl]ethanone is unique due to the presence of both the bromine atom and the cyclopropyloxy group. This combination provides a balance of reactivity and steric hindrance, making it a valuable intermediate in organic synthesis and a potential candidate for medicinal chemistry applications .

Properties

IUPAC Name

2-bromo-1-(3-cyclopropyloxyphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrO2/c12-7-11(13)8-2-1-3-10(6-8)14-9-4-5-9/h1-3,6,9H,4-5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXUVHTKSOJKDHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1OC2=CC=CC(=C2)C(=O)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

863654-22-2
Record name 2-bromo-1-(3-cyclopropoxyphenyl)ethan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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